

Technical Guide: Spectroscopic Profile of 4-fluoro-2-methylbenzotrifluoride

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Compound of Interest

Compound Name: 4-fluoro-2-methylbenzotrifluoride

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-fluoro-2-methylbenzotrifluoride** (CAS No. 80245-26-7). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on the known spectroscopic data of structurally related analogs. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of fluorinated aromatic compounds.

Introduction

4-Fluoro-2-methylbenzotrifluoride is a substituted aromatic compound containing a trifluoromethyl group, a fluorine atom, and a methyl group attached to the benzene ring.^[1] These functional groups impart unique electronic properties and reactivity to the molecule, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

While experimental spectroscopic data for **4-fluoro-2-methylbenzotrifluoride** is not readily available, we can predict its spectral characteristics with a high degree of confidence by

examining the data from closely related compounds such as 4-fluorobenzotrifluoride, 2-methylbenzotrifluoride, and 1-fluoro-2-(trifluoromethyl)benzene.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-fluoro-2-methylbenzotrifluoride**. These predictions are derived from the analysis of the experimental data of the aforementioned structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-fluoro-2-methylbenzotrifluoride**, ^1H , ^{13}C , and ^{19}F NMR spectra are expected to provide key structural information.

Table 1: Predicted ^1H NMR Spectral Data for **4-fluoro-2-methylbenzotrifluoride**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
~2.4	Singlet	-	-CH ₃
~7.1 - 7.3	Multiplet	-	Aromatic Protons
~7.4 - 7.6	Multiplet	-	Aromatic Protons

Prediction based on the known shifts of methyl groups on a benzene ring and the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-fluoro-2-methylbenzotrifluoride**

Predicted Chemical Shift (δ , ppm)	Assignment
~20	-CH ₃
~115 - 140	Aromatic Carbons
~120 - 130 (quartet)	-CF ₃
~160 (doublet)	C-F

Prediction based on typical chemical shifts for substituted benzenes. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and the carbon bonded to the fluorine will appear as a doublet.

Table 3: Predicted ^{19}F NMR Spectral Data for **4-fluoro-2-methylbenzotrifluoride**

Predicted Chemical Shift (δ , ppm)	Assignment
~ -60 to -65	$-\text{CF}_3$
~ -110 to -120	Ar-F

Prediction based on typical chemical shifts for trifluoromethyl and fluoro-substituted aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-fluoro-2-methylbenzotrifluoride** is expected to show characteristic absorption bands for the aromatic ring, C-H, C-F, and C-CF₃ bonds.

Table 4: Predicted IR Absorption Bands for **4-fluoro-2-methylbenzotrifluoride**

Predicted Wavenumber (cm^{-1})	Vibration Type
3100 - 3000	Aromatic C-H Stretch
2950 - 2850	Methyl C-H Stretch
1600 - 1450	Aromatic C=C Stretch
1350 - 1150	C-F Stretch (Ar-F) and CF ₃ Stretch
900 - 675	Aromatic C-H Out-of-Plane Bending

Aromatic compounds typically show characteristic C-H stretching above 3000 cm^{-1} and C=C stretching in the 1600-1450 cm^{-1} region.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-fluoro-2-methylbenzotrifluoride** ($C_8H_6F_4$), the molecular weight is 178.13 g/mol .[\[5\]](#)

Table 5: Predicted Mass Spectrometry Data for **4-fluoro-2-methylbenzotrifluoride**

m/z	Interpretation
178	Molecular Ion $[M]^+$
159	$[M - F]^+$
109	$[M - CF_3]^+$

The fragmentation pattern is predicted to involve the loss of a fluorine atom or the trifluoromethyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

A sample of **4-fluoro-2-methylbenzotrifluoride** would be dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$) or acetone-d₆, and transferred to an NMR tube. 1H , ^{13}C , and ^{19}F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[\[2\]](#) Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for 1H and ^{13}C NMR).[\[2\]](#) For ^{19}F NMR, an external standard like $CFCl_3$ can be used.[\[2\]](#)

Infrared (IR) Spectroscopy

For a liquid sample like **4-fluoro-2-methylbenzotrifluoride**, the IR spectrum can be obtained using a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer.[\[6\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly

onto the ATR crystal. The spectrum is recorded over the mid-IR range, typically 4000-400 cm^{-1} .

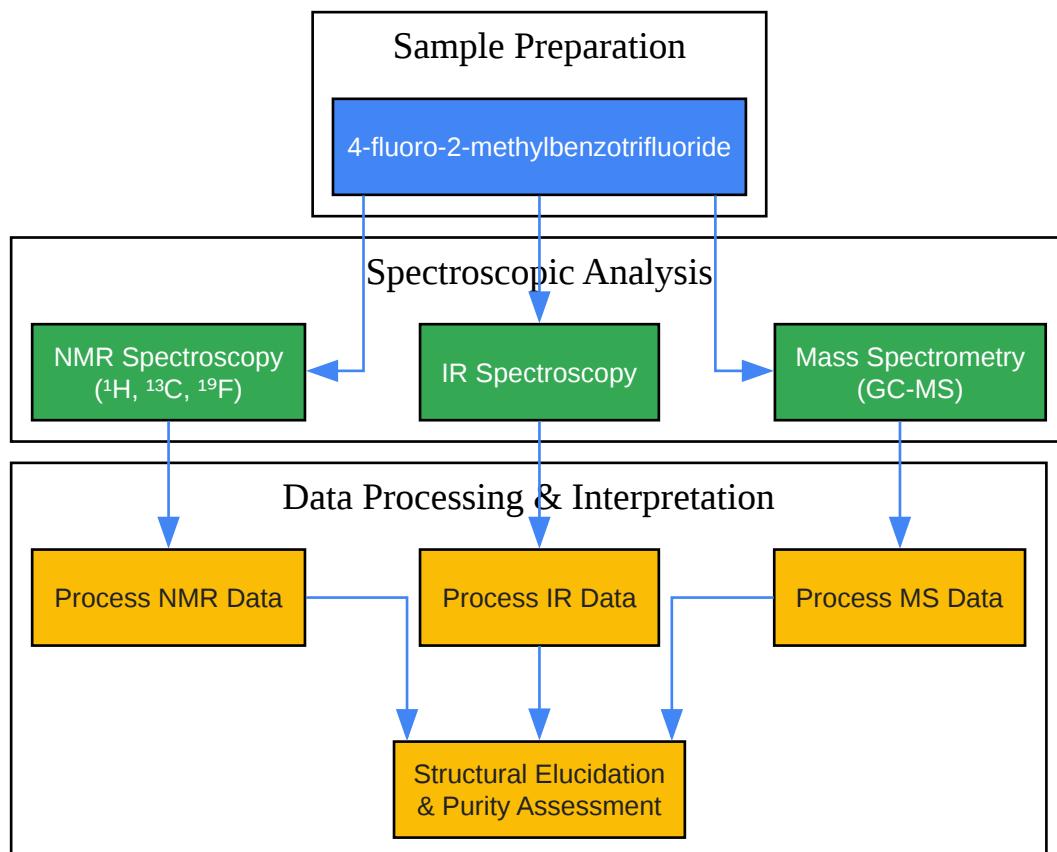
[6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization) and the resulting fragments are detected.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **4-fluoro-2-methylbenzotrifluoride**.



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General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **4-fluoro-2-methylbenzotrifluoride** based on the analysis of its structural analogs. The tabulated data and generalized experimental protocols offer a valuable resource for researchers working with this compound and other fluorinated aromatic molecules. The provided workflow diagram illustrates a standard approach to the comprehensive spectroscopic characterization of such compounds.

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